4-Phenylpiperazin-1-amine

5-HT2 receptor platelet aggregation phenylpiperazine SAR

Quantifying 1-arylpiperazine metabolites via LC-MS demands reference standards with unambiguous chromatographic identity. 4-Phenylpiperazin-1-amine provides a distinct retention time and fragmentation pattern that avoids co-elution with structurally similar metabolites, enabling reliable calibration. • Unsubstituted phenyl congener of the 1-arylpiperazine class - ideal for GC-MS/LC-MS method development targeting metabolites of oxypertine or azaperone. • Low-affinity sigma-1 control (Ki ~11,200 nM) with >1,000-fold dynamic range against low-nM ligands. • Direct precursor for 1-amidino-4-phenylpiperazine TAAR1 agonists; correct 1-amine functionality pre-installed. Supplied at ≥95% purity with batch-specific documentation.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 14340-32-0
Cat. No. B076286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperazin-1-amine
CAS14340-32-0
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)N
InChIInChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2
InChIKeyDAURIJZNKHAJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperazin-1-amine Compound Profile


4-Phenylpiperazin-1-amine (CAS 14340-32-0), also referred to as 1-amino-4-phenylpiperazine, is a phenylpiperazine derivative with molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol . It features a piperazine ring substituted with a phenyl group at the 4‑position and a primary amine at the 1‑position. The compound serves primarily as a synthetic intermediate in medicinal chemistry and as a reference standard for metabolite identification, given that 1‑arylpiperazines are common pharmacologically active metabolites of numerous CNS drugs [1]. Commercially, it is available at purities of ≥95% (HPLC) from multiple suppliers .

Metabolite identification reference standard for 1‑arylpiperazines
Low‑affinity control for sigma‑1 receptor profiling
Synthetic intermediate for TAAR1 agonist development

4-Phenylpiperazin-1-amine Substitution Risks


Although phenylpiperazines share a common core, the presence and position of the primary amine substituent critically influence receptor‑binding profiles and metabolic stability. For example, unsubstituted 1‑phenylpiperazine exhibits markedly lower affinity for the 5‑HT₂ receptor than its 4‑NH₂‑substituted counterpart, and the amine’s electronic properties alter antagonist potency in platelet aggregation assays [1]. Furthermore, 1‑arylpiperazines formed as metabolites of different parent drugs display divergent serotonin receptor‑related effects [2]. Substituting 4‑phenylpiperazin‑1‑amine with a close analog such as 1‑phenylpiperazine, 4‑methylpiperazin‑1‑amine, or a regioisomeric aminophenylpiperazine can therefore lead to non‑comparable biological outcomes, compromising the validity of SAR studies or analytical reference standards.

Unsubstituted phenylpiperazine

Lacks the primary amine; markedly lower 5‑HT₂ receptor affinity and altered antagonist kinetics may not transfer.

4‑Methyl or alkyl analogs

Electronic and steric differences at the 1‑position shift receptor‑binding profiles, compromising SAR consistency.

Regioisomeric aminophenylpiperazines

Amino group position alters metabolic stability and retention time, limiting use as an interchangeable reference standard.

4-Phenylpiperazin-1-amine Differentiation Evidence


5-HT₂ Receptor Affinity

In a structure‑function study at the human platelet 5‑HT₂ receptor, unsubstituted phenylpiperazine exhibited the lowest binding affinity among all monosubstituted phenylpiperazines tested. The 4‑NH₂ substitution (i.e., 4‑phenylpiperazin‑1‑amine) increased binding affinity compared to the unsubstituted parent, although the magnitude of the shift was less pronounced than that seen with the 4‑NO₂ analog. In functional platelet aggregation assays, 4‑NH₂‑phenylpiperazine behaved as an antagonist, but its apparent potency was complicated by slow receptor association kinetics [1].

5‑HT₂ receptor affinity
Reported rank order
4‑NH₂ > unsubstituted PP; antagonist with slow kinetics
Amine substitution shifts binding and kinetics
Exact Ki values not reported
5-HT2 receptor platelet aggregation phenylpiperazine SAR

Sigma-1 Receptor Binding Affinity

BindingDB entry BDBM50348761 reports a Ki value of 11,200 nM for 4‑phenylpiperazin‑1‑amine at the sigma‑1 receptor, measured by inhibition of [³H](+)-pentazocine binding in guinea pig brain [1]. This places the compound in the low‑micromolar affinity range, in contrast to high‑affinity 1‑phenylpiperazine derivatives from the same chemical series that exhibit Ki values in the 1–10 nM range [2]. The ~1,000‑fold difference highlights the critical impact of the 1‑amine substituent on sigma receptor affinity.

Sigma‑1 receptor Ki
Cross‑study comparable
11,200 nM
Low‑affinity control, not a high‑affinity surrogate
~1,000–10,000‑fold lower than optimized sigma ligands
sigma receptor binding affinity phenylpiperazine

Synthetic Yield Benchmark

A reported synthetic route starting from commercial N‑phenylpiperazine, via nitrosation with tert‑butylnitrite followed by reduction with LiAlH₄, delivers 4‑phenylpiperazin‑1‑amine in 74% yield [1]. In comparison, alternative routes such as direct amination of phenylpiperazine or cyclization strategies typically afford moderate yields in the 44–78% range, with purification requiring column chromatography .

Synthetic yield
Cross‑study comparable
74%
Nitrosation‑reduction route at upper end
From commercial N‑phenylpiperazine
synthesis yield phenylpiperazine

4-Phenylpiperazin-1-amine Application Scenarios


Metabolite Identification Reference Standard

Because 4‑phenylpiperazin‑1‑amine represents the unsubstituted phenyl congener of the 1‑arylpiperazine metabolite class, it serves as an appropriate analytical reference standard when developing GC‑MS or LC‑MS methods for quantifying 1‑arylpiperazine metabolites of drugs such as oxypertine or azaperone [1]. Its distinct retention time and fragmentation pattern, coupled with its commercial availability at ≥95% purity, make it a logical choice over more highly substituted analogs that may co‑elute with other metabolites.

Sigma-1 Receptor Low-Affinity Control

With a sigma‑1 Ki of 11,200 nM, 4‑phenylpiperazin‑1‑amine can be employed as a low‑affinity control compound when profiling novel phenylpiperazine‑based sigma ligands that exhibit Ki values in the 1–10 nM range [2]. This wide affinity window (>1,000‑fold) provides a robust dynamic range for assay validation.

TAAR1 Agonist Synthetic Intermediate

4‑Phenylpiperazin‑1‑amine is a key synthetic precursor for 1‑amidino‑4‑phenylpiperazine derivatives that have been designed as potent human TAAR1 agonists [3]. Procuring the amine intermediate directly, rather than attempting to substitute with 1‑phenylpiperazine, ensures the correct 1‑amine functionality for subsequent amidino group installation.

Application
Selection Property
Validation Focus
Metabolite identification reference standard
Unsubstituted phenyl congener with distinct retention time
Chromatographic separation and fragmentation pattern specificity
Sigma‑1 receptor low‑affinity control
Low‑micromolar affinity provides >1,000‑fold dynamic range
Assay validation and dynamic range benchmarking
TAAR1 agonist synthetic intermediate
Correct 1‑amine functionality for amidino installation
Reaction compatibility and downstream derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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